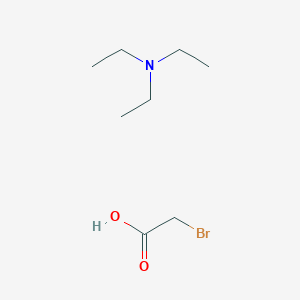
2-bromoacetic acid;N,N-diethylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromoacetic acid;N,N-diethylethanamine is a compound that combines the properties of both bromoacetic acid and N,N-diethylethanamine. Bromoacetic acid is a colorless solid known for its strong alkylating properties, while N,N-diethylethanamine is a tertiary amine with a fishy odor commonly used in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
2-Bromoacetic acid is typically prepared by the bromination of acetic acid using bromine in the presence of a catalyst, such as phosphorus tribromide. The reaction proceeds via the Hell–Volhard–Zelinsky reaction, which involves the substitution of a hydrogen atom in acetic acid with a bromine atom .
N,N-Diethylethanamine can be synthesized by the alkylation of diethylamine with ethyl bromide under basic conditions. The reaction is typically carried out in an organic solvent such as ethanol or acetone .
Industrial Production Methods
Industrial production of 2-bromoacetic acid involves large-scale bromination of acetic acid using bromine and a suitable catalyst. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
化学反应分析
Types of Reactions
2-Bromoacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent such as ethanol or acetone.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution: Formation of amides, esters, and thioethers.
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols.
科学研究应用
2-Bromoacetic acid;N,N-diethylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the modification of biomolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
作用机制
The mechanism of action of 2-bromoacetic acid;N,N-diethylethanamine involves the alkylation of nucleophilic sites in target molecules. The bromine atom in 2-bromoacetic acid acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amines, thiols, and alcohols. This alkylation process can modify the structure and function of biomolecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
Chloroacetic Acid: Similar to bromoacetic acid but with a chlorine atom instead of bromine.
Iodoacetic Acid: Similar to bromoacetic acid but with an iodine atom instead of bromine.
Triethylamine: Similar to N,N-diethylethanamine but with three ethyl groups attached to the nitrogen atom
Uniqueness
2-Bromoacetic acid;N,N-diethylethanamine is unique due to the combination of the strong alkylating properties of bromoacetic acid and the tertiary amine structure of N,N-diethylethanamine. This combination allows for versatile reactivity and a wide range of applications in various fields .
属性
CAS 编号 |
39107-97-6 |
|---|---|
分子式 |
C8H18BrNO2 |
分子量 |
240.14 g/mol |
IUPAC 名称 |
2-bromoacetic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C6H15N.C2H3BrO2/c1-4-7(5-2)6-3;3-1-2(4)5/h4-6H2,1-3H3;1H2,(H,4,5) |
InChI 键 |
ULPQEHLOQQDONP-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC.C(C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester](/img/structure/B14680389.png)
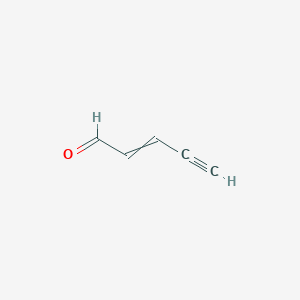
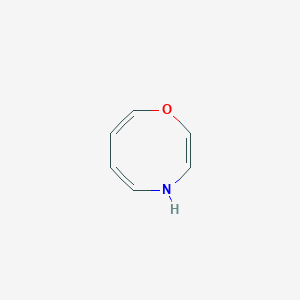
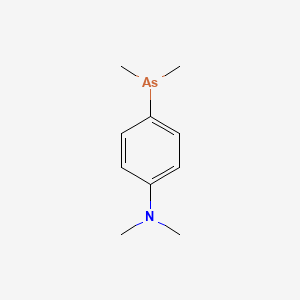
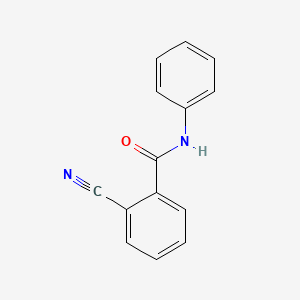

![N-[4-(2-methylpropyl)cyclohexyl]acetamide](/img/structure/B14680429.png)
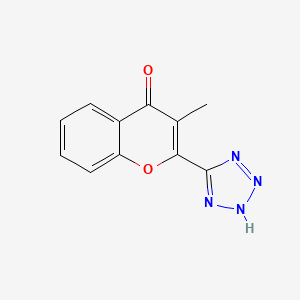
![2-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-3-oxo-N-phenylbutanamide](/img/structure/B14680445.png)
![6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14680448.png)
![6-Methyl-3-[(1E)-N-(4-methylphenyl)ethanimidoyl]-2H-pyran-2,4(3H)-dione](/img/structure/B14680463.png)
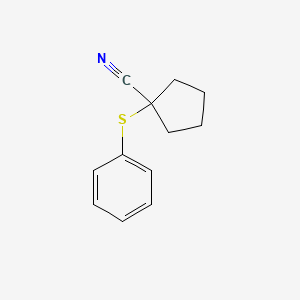
![4-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14680472.png)
